AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH
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Overview
Description
The compound AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH is a peptide consisting of a sequence of amino acids: alanine, serine, glutamine, lysine, arginine, proline, serine, glutamine, arginine, histidine, and glycine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain peptides of high purity.
Chemical Reactions Analysis
Types of Reactions
Peptides like AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving the side chains of amino acids.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues can lead to the formation of cystine, while reduction can revert cystine back to cysteine.
Scientific Research Applications
Chemistry
Peptides like AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation, stability, and reactivity.
Biology
In biological research, such peptides are used to study protein-protein interactions , enzyme-substrate interactions, and cellular signaling pathways. They can also serve as antigens in immunological studies.
Medicine
Peptides have therapeutic potential and are investigated for their roles in drug development . They can act as hormones, enzyme inhibitors, or antimicrobial agents .
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and agricultural products .
Mechanism of Action
The mechanism of action of peptides like AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH depends on their specific sequence and structure. These peptides can interact with receptors, enzymes, or other proteins , modulating various biological pathways. For example, they may bind to cell surface receptors, triggering intracellular signaling cascades that lead to specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH: shares similarities with other peptides containing sequences of amino acids, such as or .
Uniqueness
The uniqueness of this compound lies in its specific sequence, which determines its biological activity and interactions . Variations in the sequence or modifications to the terminal groups can significantly alter the peptide’s properties and functions.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-(2-acetamidopropanoylamino)-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N22O17/c1-26(65-27(2)77)41(82)72-35(23-75)47(88)68-31(12-14-38(54)78)45(86)66-29(8-3-4-16-53)43(84)70-33(10-6-18-62-52(58)59)50(91)74-19-7-11-37(74)49(90)73-36(24-76)48(89)69-32(13-15-39(55)79)46(87)67-30(9-5-17-61-51(56)57)44(85)71-34(20-28-21-60-25-64-28)42(83)63-22-40(80)81/h21,25-26,29-37,75-76H,3-20,22-24,53H2,1-2H3,(H2,54,78)(H2,55,79)(H,60,64)(H,63,83)(H,65,77)(H,66,86)(H,67,87)(H,68,88)(H,69,89)(H,70,84)(H,71,85)(H,72,82)(H,73,90)(H,80,81)(H4,56,57,61)(H4,58,59,62) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJQRTSMYDMULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H88N22O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.